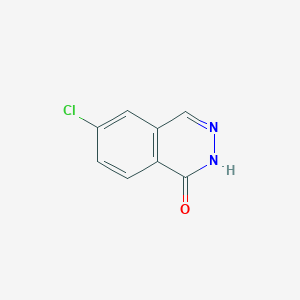

6-Chlorophthalazin-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDECIMXTYLBMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486038 | |

| Record name | 6-Chlorophthalazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57835-96-8 | |

| Record name | 6-Chlorophthalazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 6-Chlorophthalazin-1-ol

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-Chlorophthalazin-1-ol (also known as 6-chloro-2H-phthalazin-1-one), a key heterocyclic intermediate in medicinal chemistry. The phthalazinone core is a privileged scaffold found in numerous pharmacologically active compounds, making the efficient synthesis of its derivatives a critical focus for drug development professionals.[1] This document details the predominant synthetic strategy via cyclocondensation, offering mechanistic insights, a step-by-step experimental protocol, and discussing the causality behind experimental choices. Furthermore, it covers essential purification techniques, analytical characterization, and critical safety protocols. This guide is intended for researchers, chemists, and drug development scientists engaged in the synthesis of heterocyclic compounds for therapeutic applications.

Introduction

Chemical Identity and Physicochemical Properties

6-Chlorophthalazin-1-ol is a substituted bicyclic aromatic heterocycle.[2] The presence of a chlorine atom, a lactam functional group, and a diazine ring system imparts a unique electronic and steric profile, making it a versatile building block for further chemical modification.[2] The compound exists in a tautomeric equilibrium between the lactam (keto) form, 6-chloro-1(2H)-phthalazinone, and the lactim (enol) form, 6-chlorophthalazin-1-ol, with the lactam form generally predominating. For consistency and in line with its common IUPAC name, this guide will refer to it as 6-Chlorophthalazin-1-ol or 6-chloro-2H-phthalazin-1-one.[2][3]

Table 1: Physicochemical Properties of 6-Chlorophthalazin-1-ol

| Property | Value | Source |

| CAS Number | 57835-96-8 | [2][3] |

| IUPAC Name | 6-chloro-2H-phthalazin-1-one | [2] |

| Molecular Formula | C₈H₅ClN₂O | [2][3] |

| Molecular Weight | 180.59 g/mol | [2][3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=NNC2=O | [2] |

| InChI Key | XDECIMXTYLBMFQ-UHFFFAOYSA-N | [2] |

The Phthalazinone Scaffold in Medicinal Chemistry

The phthalazinone moiety is a cornerstone in modern drug discovery, renowned for its wide spectrum of biological activities. Derivatives have been successfully developed as anticancer, antihypertensive, anti-inflammatory, and antidiabetic agents.[1][4][5] The structural rigidity of the bicyclic system, combined with its capacity for hydrogen bonding and other non-covalent interactions, allows for high-affinity binding to various biological targets. Notably, phthalazinone derivatives have shown potent inhibitory activity against enzymes like poly(ADP-ribose)polymerase (PARP), a key target in oncology.[6]

Significance and Applications of 6-Chlorophthalazin-1-ol

6-Chlorophthalazin-1-ol serves primarily as a synthetic precursor for more complex, biologically active molecules.[2] Its key reactive sites—the chlorine atom on the aromatic ring and the nitrogen atom of the lactam—allow for diverse functionalization:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the phthalazinone ring activates the chlorine atom for displacement by various nucleophiles (e.g., amines, thiols), enabling the synthesis of a library of substituted derivatives.[2]

-

N-Alkylation/Arylation: The lactam nitrogen can be alkylated or arylated to introduce diverse substituents, further exploring the chemical space for drug discovery.[1][7]

These derivatization pathways make 6-Chlorophthalazin-1-ol a valuable starting material for developing novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[2][8]

Core Synthetic Strategy: Cyclocondensation

The most direct and widely adopted method for constructing the 6-chlorophthalazinone core is the cyclocondensation reaction between a 4-chlorophthalic acid derivative and hydrazine.[4] This approach is efficient, relies on readily available starting materials, and is amenable to scale-up.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 6-Chlorophthalazin-1-ol breaks the two C-N bonds of the diazine ring, leading back to hydrazine and 4-chlorophthalic acid or its more reactive anhydride form.

Caption: Retrosynthetic analysis of 6-Chlorophthalazin-1-ol.

Mechanism: Cyclocondensation of 4-Chlorophthalic Anhydride with Hydrazine

The reaction proceeds via a two-stage mechanism. This is a classic example of forming a heterocyclic system through the reaction of a dicarbonyl precursor with a dinucleophile.

-

Ring Opening: The more nucleophilic nitrogen of hydrazine attacks one of the electrophilic carbonyl carbons of 4-chlorophthalic anhydride. This leads to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate.

-

Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazide intermediate then performs an intramolecular nucleophilic attack on the remaining carboxylic acid group. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, six-membered diazine ring, yielding the final product.

Caption: Mechanistic pathway for the synthesis of 6-Chlorophthalazin-1-ol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phthalazinone derivatives from phthalic anhydrides and hydrazine.[4][9]

Reagents and Materials:

| Reagent | M.W. ( g/mol ) | Quantity | Moles |

| 4-Chlorophthalic Anhydride | 182.55 | 18.25 g | 0.10 |

| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL | ~0.12 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Deionized Water | 18.02 | 500 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-chlorophthalic anhydride (18.25 g, 0.10 mol) and glacial acetic acid (100 mL).

-

Addition of Hydrazine: Begin stirring the suspension. Slowly add hydrazine hydrate (6.0 mL, ~0.12 mol) to the flask dropwise over 15 minutes. The addition is exothermic, and the temperature may rise. Maintain the temperature below 60°C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After 4 hours, cool the reaction mixture to room temperature. A precipitate should form. Pour the cooled mixture into 500 mL of cold deionized water with stirring.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove residual acetic acid and unreacted hydrazine.

-

Drying: Dry the crude product in a vacuum oven at 80°C to a constant weight.

-

Purification (Recrystallization): Recrystallize the crude solid from ethanol to yield pure 6-Chlorophthalazin-1-ol as a white or off-white solid.

Causality and Experimental Choices

-

Choice of Starting Material: 4-Chlorophthalic anhydride is preferred over the corresponding diacid because the anhydride is more electrophilic, leading to a faster and more efficient initial reaction with hydrazine.

-

Solvent: Glacial acetic acid serves as both a solvent and a catalyst. Its acidic nature protonates the carbonyl oxygen, increasing its electrophilicity, and it effectively solubilizes the reactants and intermediates.

-

Reagent Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting reagent, 4-chlorophthalic anhydride.

-

Temperature and Reaction Time: Refluxing in acetic acid provides the necessary thermal energy to overcome the activation barrier for the final dehydration step, ensuring a high conversion to the final product within a reasonable timeframe.

Purification and Characterization

Purification

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is typically sufficient to obtain high-purity 6-Chlorophthalazin-1-ol.[10] For more challenging purifications, column chromatography on silica gel may be employed.

Analytical Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect signals corresponding to the aromatic protons and the N-H proton of the lactam. The aromatic protons will exhibit splitting patterns characteristic of a substituted benzene ring.

-

¹³C NMR: Signals for the aromatic carbons and the carbonyl carbon (C=O) of the lactam group should be present.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch (around 1660 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 180.59 g/mol (for C₈H₅ClN₂O), showing the characteristic isotopic pattern for a chlorine-containing compound.

Safety and Handling

The synthesis of 6-Chlorophthalazin-1-ol involves hazardous materials that require strict safety protocols.

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[9] It must be handled exclusively in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with appropriate PPE in a well-ventilated area or fume hood.

-

General Precautions: A thorough risk assessment should be conducted before commencing any experimental work. Ensure emergency equipment, such as a safety shower and eyewash station, is readily accessible.

Conclusion

The synthesis of 6-Chlorophthalazin-1-ol via the cyclocondensation of 4-chlorophthalic anhydride and hydrazine hydrate is a robust and reliable method. This guide provides the necessary technical details, mechanistic understanding, and safety considerations for its successful implementation in a laboratory setting. The versatility of this intermediate ensures its continued importance as a foundational building block in the design and synthesis of novel therapeutic agents, empowering researchers in the field of drug discovery to explore new chemical frontiers.

References

-

Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. (n.d.). Taylor & Francis. Available at: [Link]

-

Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. (n.d.). RSC Publishing. Available at: [Link]

-

Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (n.d.). J-Stage. Available at: [Link]

-

Synthesis of 6-chloro-7-hydroxy-1(2H)-phthalazinone. (n.d.). PrepChem.com. Available at: [Link]

-

Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. Available at: [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (2017). Journal of Applicable Chemistry. Available at: [Link]

-

Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (n.d.). Hindawi. Available at: [Link]

-

4-CHLORO-2-(2-(2-CHLOROBENZYLIDENE)HYDRAZINYL)PYRIDINE. (n.d.). Organic Syntheses. Available at: [Link]

- Methods for the preparation of 4-chlorophthalic anhydride. (n.d.). Google Patents.

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Springer Nature. Available at: [Link]

-

Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (n.d.). PubMed Central. Available at: [Link]

- A kind of preparation method of 4-chlorophthalic anhydride. (n.d.). Google Patents.

-

Pilot study on synthesis of 4-chlorophthalic anhydride. (2011). ResearchGate. Available at: [Link]

-

Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (n.d.). IISTE.org. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 6-Chlorophthalazin-1-ol | 57835-96-8 [smolecule.com]

- 3. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]

- 4. longdom.org [longdom.org]

- 5. jpsbr.org [jpsbr.org]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

6-Chlorophthalazin-1-ol: An In-depth Technical Guide for Scientific Professionals

Abstract

6-Chlorophthalazin-1-ol is a pivotal heterocyclic compound with substantial applications in medicinal chemistry and materials science. This guide offers a comprehensive technical overview of its core chemical properties, synthesis, and reactivity. Tailored for researchers, scientists, and drug development professionals, this document provides foundational knowledge and actionable insights to harness the full potential of this versatile molecule in advanced research and development projects.

Introduction: The Strategic Importance of the Phthalazine Scaffold

The phthalazine framework, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its structural rigidity and capacity for hydrogen bonding. The introduction of a chloro group at the 6-position and a hydroxyl group at the 1-position in 6-Chlorophthalazin-1-ol creates a molecule with a rich and versatile chemical profile, enhancing its utility as a synthetic building block for novel therapeutic agents and functional materials.[1]

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of 6-Chlorophthalazin-1-ol is fundamental for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂O | [1][2][3] |

| Molecular Weight | 180.59 g/mol | [3][4] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 272.2-273.5 °C | [4] |

| CAS Number | 57835-96-8 | [2][3][4] |

| Solubility | Soluble in DMSO and DMF | [3] |

Synthesis and Reaction Mechanisms

The predominant synthetic route to 6-Chlorophthalazin-1-ol involves the condensation of a substituted phthalic acid derivative with hydrazine.

Synthesis via 4-Chlorophthalic Anhydride and Hydrazine

A common and efficient method for synthesizing 6-Chlorophthalazin-1-ol is through the reaction of 4-chlorophthalic anhydride with hydrazine hydrate.[5] This reaction proceeds via a cyclization mechanism to form the stable phthalazinone ring.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophthalic anhydride in a suitable high-boiling point solvent like glacial acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete cyclization.

-

Isolation and Purification: Upon cooling, the product typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and dried. Recrystallization can be performed for further purification.

Caption: Synthesis of 6-Chlorophthalazin-1-ol.

Chemical Reactivity and Derivatization Potential

The reactivity of 6-Chlorophthalazin-1-ol is characterized by the presence of its key functional groups: the chloro substituent and the phthalazinone core.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the phthalazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[1][6][7][8] The reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring system.

-

Amination: Reaction with various amines can yield a range of amino-substituted phthalazinones.

-

Alkoxylation: Treatment with alkoxides leads to the formation of ether derivatives.

Caption: Nucleophilic Aromatic Substitution on 6-Chlorophthalazin-1-ol.

Reactions at the Phthalazinone Ring

The phthalazinone moiety exists in lactam-lactim tautomeric forms, providing additional sites for chemical modification.[9]

-

N-Alkylation: The nitrogen atom in the lactam form can be alkylated under basic conditions.

-

O-Alkylation: The oxygen atom of the lactim tautomer can undergo alkylation.

-

Conversion to 1,6-Dichlorophthalazine: The hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃), yielding the highly reactive 1,6-dichlorophthalazine intermediate.[10]

Applications in Research and Development

The structural features of 6-Chlorophthalazin-1-ol make it a valuable precursor in several fields.

-

Medicinal Chemistry: It serves as a key building block for the synthesis of bioactive compounds, including potential anti-cancer and anti-inflammatory agents.[1][11] Phthalazine derivatives have shown a wide range of biological activities, such as anticonvulsant, cardiotonic, and antihypertensive properties.[5][12][13]

-

Materials Science: The aromatic and heterocyclic nature of this compound makes it a candidate for the development of novel organic materials with specific electronic and photophysical properties.[1]

Safety and Handling

Appropriate safety measures are crucial when working with 6-Chlorophthalazin-1-ol.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[14][15][16]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.[18]

Conclusion

6-Chlorophthalazin-1-ol is a compound of significant scientific interest, offering a versatile platform for the synthesis of a wide array of derivatives. Its well-defined chemical properties and reactivity profile, combined with the biological significance of the phthalazine scaffold, ensure its continued importance in the fields of drug discovery and materials science. This guide provides the essential technical information for researchers to effectively and safely utilize this valuable chemical entity.

References

-

PubChem. 6-Chloro-4-methyl-1(2H)-phthalazinone. [Link]

-

Sciforum. Synthesis of new phthalazinedione derivatives. [Link]

-

Phthalazinone. [Link]

-

National Center for Biotechnology Information. (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

-

Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

-

PubMed. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. [Link]

-

BIOFOUNT. 6-Chlorophthalazin-1-ol | 57835-96-8. [Link]

-

Organic Syntheses. PREPARATION OF 1-CHLOROPHTHALAZINE. [Link]

- Google Patents.

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

Longdom Publishing. (2015, January 1). Recent Developments in Chemistry of Phthalazines. [Link]

- Google Patents. A kind of preparation method of 4-chlorophthalic anhydride.

-

ResearchGate. (2025, August 10). Pilot study on synthesis of 4-chlorophthalic anhydride. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

-

YouTube. (2021, August 6). Nucleophilic Aromatic Substitution and Benzyne | Organic Chemistry Lessons. [Link]

-

PubChem. 1-Chlorophthalazine. [Link]

-

PubChem. 6-Bromophthalazin-1(2h)-one. [Link]

-

Michigan State University Department of Chemistry. Alcohol Reactivity. [Link]

Sources

- 1. Buy 6-Chlorophthalazin-1-ol | 57835-96-8 [smolecule.com]

- 2. 57835-96-8|6-Chlorophthalazin-1-ol|BLD Pharm [bldpharm.com]

- 3. 57835-96-8|6-Chlorophthalazin-1-ol|6-Chlorophthalazin-1-ol|-范德生物科技公司 [bio-fount.com]

- 4. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]

- 5. sciforum.net [sciforum.net]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 11. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. longdom.org [longdom.org]

- 14. echemi.com [echemi.com]

- 15. chemicea.com [chemicea.com]

- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 17. buyat.ppg.com [buyat.ppg.com]

- 18. fishersci.com [fishersci.com]

Introduction: The Significance of the Phthalazinone Core

An In-depth Technical Guide to the Structure Elucidation of 6-Chlorophthalazin-1-ol

Abstract: This technical guide provides a comprehensive walkthrough of the analytical methodologies and deductive processes required for the structural elucidation of 6-chlorophthalazin-1-ol (IUPAC Name: 6-chloro-2H-phthalazin-1-one). Phthalazine derivatives are significant pharmacophores in medicinal chemistry, serving as foundational scaffolds for drugs with applications in oncology and cardiovascular disease.[1][2][3] Therefore, unambiguous structural confirmation is a critical step in quality control, new derivative synthesis, and regulatory compliance. This document is intended for researchers, analytical scientists, and professionals in drug development, offering a field-proven approach that integrates mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a self-validating structural hypothesis.

The phthalazine moiety is a bicyclic nitrogen-containing heterocycle that forms the core of numerous biologically active compounds.[3] Derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3] 6-Chlorophthalazin-1-ol (CAS 57835-96-8) is a key intermediate in the synthesis of more complex molecules, where the chlorine atom can be readily displaced via nucleophilic substitution to generate diverse chemical libraries.[4] Its structure, featuring a phthalazinone core, is characterized by a tautomeric equilibrium, though it predominantly exists in the lactam (keto) form as 6-chloro-2H-phthalazin-1-one.[4][5] Accurate structural elucidation is paramount to ensure the identity and purity of this starting material, which directly impacts the outcome of subsequent synthetic steps and biological assays.

This guide details the logical workflow for confirming its structure, C₈H₅ClN₂O, moving from foundational molecular formula determination to the precise mapping of its atomic framework.

Part 1: Foundational Analysis - Molecular Mass and Formula Verification

The initial and most crucial step in any structure elucidation is to determine the exact molecular weight and, from that, the molecular formula. This provides a fundamental constraint against which all other data must agree.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected over standard-resolution MS because it provides the mass-to-charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to calculate a unique elemental composition. This is a self-validating step; an incorrect formula will not match the observed high-resolution mass.

Expected Data: The molecular formula of 6-chlorophthalazin-1-ol is C₈H₅ClN₂O.[4][5] The presence of a chlorine atom is a key feature to look for in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. Therefore, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙, with two peaks separated by approximately 2 Da, with the [M+2]⁺˙ peak having about one-third the intensity of the [M]⁺˙ peak.

Data Presentation:

| Ion | Calculated m/z (C₈H₅³⁵ClN₂O) | Calculated m/z (C₈H₅³⁷ClN₂O) | Observed m/z (Expected) | Relative Intensity |

| [M]⁺˙ | 180.0141 | - | ~180.014 | ~100% |

| [M+2]⁺˙ | - | 182.0112 | ~182.011 | ~32% |

This distinctive isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in a molecule.[6][7] For 6-chlorophthalazin-1-ol, we expect to identify vibrations corresponding to the aromatic ring, the amide (lactam) C=O and N-H bonds, and the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid 6-chlorophthalazin-1-ol sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000–600 cm⁻¹. A background spectrum of the clean, empty ATR crystal is taken first and automatically subtracted.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Interpretation of Expected IR Spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3000 (Broad) | Medium-Strong | N-H Stretch | The broadness is due to intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another.[8] |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene ring.[9] |

| ~1660 | Strong | C=O Stretch (Amide I) | This strong absorption is highly characteristic of a carbonyl group within a cyclic amide (lactam) system. Its position is consistent with a six-membered ring amide.[7] |

| ~1600, ~1480 | Medium | C=C Stretch (in-ring) | Vibrations associated with the aromatic benzene ring.[7][9] |

| ~800-700 | Strong | C-Cl Stretch | The presence of a band in this region is indicative of a carbon-chlorine bond. |

The IR spectrum provides compelling evidence for an aromatic lactam structure containing a C-Cl bond, perfectly aligning with the proposed structure of 6-chloro-2H-phthalazin-1-one.

Part 3: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[6] We will use both ¹H and ¹³C NMR to account for every proton and carbon in the structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-10 mg of 6-chlorophthalazin-1-ol is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve the polar compound and because its residual proton signal (~2.50 ppm) does not typically overlap with analyte signals.[10] Importantly, it is a hydrogen bond acceptor, which helps in observing exchangeable protons like N-H.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environment and Connectivity

Causality of Choice: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Interpretation of Expected ¹H NMR Spectrum:

The structure predicts five protons in total: one N-H proton and four aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.5 | Singlet, Broad | 1H | N-H | The significant downfield shift is characteristic of an amide/lactam proton, which is deshielded by the adjacent carbonyl and participates in hydrogen bonding. It appears as a broad singlet and is D₂O exchangeable.[1][11] |

| ~8.2 | Doublet | 1H | H-8 | This proton is adjacent to the electron-withdrawing C=O group, causing a downfield shift. It is split by H-7. |

| ~7.9 | Doublet | 1H | H-5 | This proton is ortho to the chlorine atom, which has a moderate deshielding effect. It is split by H-7. |

| ~7.8 | Doublet of Doublets | 1H | H-7 | This proton is coupled to both H-8 and H-5, resulting in a doublet of doublets. |

| ~7.6 | Singlet | 1H | H-4 | This proton is on the pyridazinone ring and is adjacent to the nitrogen atom. It has no adjacent protons, so it appears as a singlet. |

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Choice: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms in the molecule and provides information about their chemical environment (e.g., sp², sp³, carbonyl).

Interpretation of Expected ¹³C NMR Spectrum:

The structure has 8 carbon atoms, and due to the lack of symmetry, all 8 are expected to be chemically distinct, yielding 8 signals in the proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O (C-1) | The carbonyl carbon of the lactam appears significantly downfield, consistent with values for amides and esters.[12][13] |

| ~145 | C-4a | Quaternary carbon at the fusion of the two rings, adjacent to nitrogen. |

| ~138 | C-6 | Aromatic carbon directly bonded to the electronegative chlorine atom. |

| ~135 | C-8a | Quaternary carbon at the ring fusion. |

| ~133 | C-8 | Aromatic CH carbon. |

| ~128 | C-5 | Aromatic CH carbon. |

| ~127 | C-4 | Aromatic CH carbon in the pyridazinone ring. |

| ~125 | C-7 | Aromatic CH carbon. |

Note: Unambiguous assignment of closely spaced aromatic carbons often requires advanced 2D NMR experiments (like HSQC and HMBC), but these predicted shifts are consistent with known data for phthalazine derivatives.[1][14]

Part 4: Integrated Structure Confirmation

The final step is to synthesize all the spectroscopic data into a single, coherent structural proof. The workflow for this deductive process is illustrated below.

Caption: Integrated workflow for structure elucidation.

-

HRMS establishes the molecular formula as C₈H₅ClN₂O and confirms the presence of one chlorine atom.[4]

-

IR Spectroscopy confirms the presence of an aromatic ring, a C-Cl bond, and the key N-H and C=O functionalities of a lactam ring.[7]

-

¹³C NMR accounts for all 8 unique carbon atoms, with chemical shifts corresponding to one carbonyl, five aromatic CH, and two quaternary carbons, one of which is attached to chlorine.[13][15]

-

¹H NMR confirms the presence of 5 protons, with chemical shifts, integrations, and splitting patterns that perfectly match the proposed arrangement of protons on the 6-chlorophthalazin-1-one scaffold.

All independent analytical techniques converge on a single, unambiguous structure. This methodical, multi-technique approach ensures the highest level of confidence in the compound's identity, a cornerstone of scientific integrity in chemical research and development.

References

-

Al-Amiery, A. A., et al. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules. Available at: [Link]

-

El-Sayed, D. E., et al. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]

-

Chen, I. T., et al. (2020). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. Available at: [Link]

-

Malinowski, M., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. ResearchGate. Available at: [Link]

-

Mahmoud, M. A. (2021). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. NeuroQuantology. Available at: [Link]

-

El-Sayed, D. E., et al. (2024, April 15). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Semantic Scholar. Available at: [Link]

-

Szymański, P., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors. Available at: [Link]

-

S.L, D., & M, R. (2020). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

-

Journal of Pharmaceutical and Medicinal Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

-

Al-Amiery, A. A. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

BIOFOUNT. (n.d.). 57835-96-8|6-Chlorophthalazin-1-ol. Available at: [Link]

-

Farghaly, T. A., et al. (2014). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE. Available at: [Link]

-

Malinowski, M., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules. Available at: [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

Anonymous. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Farghaly, T. A., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules. Available at: [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chlorophthalazine. PubChem. Available at: [Link]

-

Anonymous. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Malinowski, M., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Anonymous. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Available at: [Link]

-

Çamur, M., et al. (2019). 1 H NMR spectrum (500 MHz, DMSO-d 6 ) of compound 2. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Phthalazine. NIST WebBook. Available at: [Link]

-

Anonymous. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. Available at: [Link]

-

Wujec, M., et al. (2019). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. ResearchGate. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base, Volume 1. NIST Technical Series Publications. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base, Volume 4. GovInfo. Available at: [Link]

Sources

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmainfo.in [pharmainfo.in]

- 4. Buy 6-Chlorophthalazin-1-ol | 57835-96-8 [smolecule.com]

- 5. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]

- 6. rroij.com [rroij.com]

- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Synthesis of 6-Chlorophthalazin-1-ol: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorophthalazin-1-ol is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, planar structure and the presence of reactive functional groups make it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Phthalazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 6-Chlorophthalazin-1-ol, offering a blend of theoretical principles and practical, field-proven insights for researchers in organic synthesis and drug discovery.

The core of 6-Chlorophthalazin-1-ol's structure is the phthalazinone ring system. The most direct and widely employed method for constructing this bicyclic heteroaromatic framework is through the condensation of a substituted phthalic acid derivative with hydrazine. The choice of the starting material is paramount, directly influencing the position of the chloro substituent on the final product.

Primary Starting Materials: A Comparative Analysis

The synthesis of 6-Chlorophthalazin-1-ol predominantly commences from one of two commercially available and structurally related precursors: 4-chlorophthalic acid or 4-chlorophthalic anhydride. The selection between these two starting materials often depends on factors such as cost, availability, and the specific reaction conditions the researcher aims to employ.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Considerations |

| 4-Chlorophthalic Acid | C₈H₅ClO₄ | 200.58 | Direct use in certain solvent systems. | May require harsher conditions for cyclization. |

| 4-Chlorophthalic Anhydride | C₈H₃ClO₃ | 182.56 | More reactive, often leading to higher yields and milder reaction conditions. | Sensitive to moisture and may require anhydrous reaction conditions. |

Table 1: Comparison of Primary Starting Materials for 6-Chlorophthalazin-1-ol Synthesis

The Causality Behind Starting Material Selection

The anhydride, being a more activated carboxylic acid derivative, is generally the preferred starting material. The intramolecularly formed anhydride ring is more susceptible to nucleophilic attack by hydrazine, facilitating the initial acylation step of the reaction mechanism. This increased reactivity often translates to shorter reaction times and less forcing conditions, which can be advantageous in preserving the integrity of other functional groups.

However, 4-chlorophthalic acid can be used directly, particularly in high-boiling solvents like acetic acid, where the in situ formation of a mixed anhydride or direct condensation can occur. The choice may also be dictated by the scale of the synthesis; for large-scale production, the direct use of the acid might be more cost-effective if it obviates the need for a separate anhydride formation step.

Synthetic Pathways and Methodologies

The core of the synthesis lies in the cyclocondensation reaction between the chosen starting material and hydrazine. This reaction proceeds through a two-step mechanism: initial nucleophilic acyl substitution followed by an intramolecular cyclization with the elimination of a water molecule.

Pathway 1: Synthesis from 4-Chlorophthalic Anhydride

This is the most common and efficient route for the synthesis of 6-Chlorophthalazin-1-ol. The reaction of 4-chlorophthalic anhydride with hydrazine hydrate is typically carried out in a protic solvent, such as ethanol or acetic acid.

Figure 1: Synthetic pathway from 4-Chlorophthalic Anhydride.

Materials:

-

4-Chlorophthalic anhydride

-

Hydrazine hydrate (80% solution in water)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorophthalic anhydride (1.0 eq) in glacial acetic acid.

-

To this suspension, add hydrazine hydrate (1.1 eq) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

-

Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product completely.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and unreacted hydrazine.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 6-Chlorophthalazin-1-ol.

-

Dry the purified product in a vacuum oven.

Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of a precipitate upon cooling and dilution is a strong indicator of product formation. The purity of the final product can be readily assessed by its melting point and standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data will confirm the presence of the phthalazinone core and the chloro-substituent.

Pathway 2: Synthesis from 4-Chlorophthalic Acid

While less common, 6-Chlorophthalazin-1-ol can also be synthesized directly from 4-chlorophthalic acid. This route typically requires more forcing conditions to drive the dehydration and cyclization steps.

Figure 2: Synthetic pathway from 4-Chlorophthalic Acid.

Materials:

-

4-Chlorophthalic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethylene glycol or a high-boiling point solvent

-

Deionized water

Procedure:

-

Combine 4-chlorophthalic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Add a high-boiling solvent such as ethylene glycol to the mixture.

-

Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water to the mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and then with a cold organic solvent like ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., dimethylformamide/water) to yield pure 6-Chlorophthalazin-1-ol.

Expertise & Experience Insights: The use of a high-boiling solvent in this protocol is critical to provide the necessary thermal energy to overcome the activation barrier for the dehydration and cyclization of the less reactive dicarboxylic acid. The choice of ethylene glycol is advantageous due to its high boiling point and its ability to dissolve the reactants and facilitate a homogeneous reaction.

Conclusion

The synthesis of 6-Chlorophthalazin-1-ol is a well-established process, with the condensation of 4-chlorophthalic anhydride and hydrazine hydrate in acetic acid being the most efficient and commonly employed method. The choice of starting material, either the anhydride or the diacid, will dictate the reaction conditions, with the anhydride offering a more facile route under milder conditions. The protocols provided in this guide are robust and can be readily adapted for various laboratory scales. A thorough understanding of the underlying reaction mechanism and the properties of the starting materials is essential for the successful and efficient synthesis of this important medicinal chemistry intermediate.

References

-

Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

-

Zhang, L., et al. (2009). Synthesis and biological evaluation of 6-alkoxy-[1][2][3]triazolo[3,4-a]phthalazines as novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4030-4033. [Link]

-

El-Gazzar, A. B. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(13), 237-262. [Link]

-

Wikipedia. (2023, October 26). 4-Chlorophthalic anhydride. In Wikipedia. Retrieved from [Link]

Sources

The Phthalazinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Phthalazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1][2] This adaptability has made phthalazinone derivatives a focal point for the development of novel therapeutics targeting a wide array of diseases, from cancer to inflammatory disorders and neurological conditions.[3][4] This technical guide provides a comprehensive overview of the key biological activities of phthalazinone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The Phthalazinone Core: A Foundation for Diverse Biological Activity

The phthalazinone nucleus is a versatile pharmacophore that can be readily synthesized and modified, making it an attractive starting point for the design of new drug candidates.[5][6] The ability to introduce a variety of substituents at different positions on the phthalazinone ring system allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This has led to the discovery of phthalazinone derivatives with a wide spectrum of therapeutic applications.[3]

Anticancer Activity: Targeting Key Pathways in Malignancy

Phthalazinone derivatives have demonstrated significant potential as anticancer agents by targeting crucial pathways involved in tumor growth, proliferation, and survival.[7] Two of the most prominent targets for phthalazinone-based anticancer drugs are Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).

PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9] Phthalazinone-based PARP inhibitors, such as the FDA-approved drug olaparib, have revolutionized the treatment of certain cancers.[10][11]

Phthalazinone derivatives that act as PARP inhibitors typically mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme and preventing its activity.[12] This inhibition of PARP's DNA repair function is particularly effective in cancer cells with compromised homologous recombination repair pathways.

The following table summarizes the in vitro inhibitory activity of selected phthalazinone derivatives against the PARP1 enzyme.

| Compound | IC50 (nM) for PARP1 | Reference |

| Olaparib | 1 | [10] |

| Compound 23 | <0.2 | [12] |

| DLC-1 | <0.2 | [12] |

| DLC-49 | 0.53 | [12] |

This protocol outlines a common method for determining the in vitro inhibitory activity of phthalazinone derivatives against PARP1.[9][13]

Principle: This assay measures the consumption of NAD+ by PARP1 in the presence of a DNA-damaging agent. A fluorescent probe is used to quantify the remaining NAD+, with a higher fluorescence signal indicating greater PARP1 inhibition.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

-

β-NAD+

-

Phthalazinone test compounds

-

PARP assay buffer

-

NAD+ detection kit (fluorescent)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of activated DNA in PARP assay buffer.

-

Prepare serial dilutions of the phthalazinone test compounds in PARP assay buffer.

-

Prepare a working solution of β-NAD+ in PARP assay buffer.

-

-

Assay Setup:

-

Add the phthalazinone serial dilutions or vehicle control (e.g., DMSO in assay buffer) to the wells of the assay plate.[9]

-

Add the PARP1 enzyme and activated DNA mixture to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the β-NAD+ solution to each well.[9]

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Detection:

-

Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.[9]

-

Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

VEGFR-2 Inhibition: Targeting Angiogenesis in Tumors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Phthalazinone derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the signaling pathway that promotes angiogenesis.[15]

Phthalazinone-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[16] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

The following table shows the in vivo anti-inflammatory activity of selected phthalazinone derivatives in the carrageenan-induced rat paw edema model, a standard assay for evaluating anti-inflammatory agents.

| Compound | % Inhibition of Edema (at 4h) | Reference |

| Celecoxib (Reference) | 50.2 | [17] |

| Compound 2 | 52.1 | [17] |

| Compound 4 | 55.3 | [17] |

| Compound 5 | 54.8 | [17] |

| Compound 7a | 51.6 | [17] |

| Compound 7b | 53.4 | [17] |

| Compound 8b | 56.2 | [17] |

This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of new compounds. [18][19][20][21][22] Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

Phthalazinone test compounds

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Reference anti-inflammatory drug (e.g., indomethacin or celecoxib)

-

Pletysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Preparation:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Drug Administration:

-

Administer the phthalazinone test compounds, vehicle, or reference drug orally or intraperitoneally.

-

-

Induction of Edema:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal. [19][21]4. Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection. [22]5. Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain phthalazinone derivatives have shown promise as anticonvulsant agents, with potential applications in the treatment of epilepsy. [23][24]Their mechanism of action often involves the modulation of ion channels and neurotransmitter receptors that regulate neuronal excitability. Some derivatives have been shown to act as antagonists of the AMPA receptor, a key player in excitatory neurotransmission. [23][25][26]

Phthalazinone derivatives with anticonvulsant activity can act through various mechanisms, including the blockade of voltage-gated sodium channels or antagonism of glutamate receptors like the AMPA receptor. [23]By reducing excessive neuronal firing, these compounds can prevent the initiation and spread of seizures.

These two in vivo models are the most commonly used for the initial screening and characterization of potential anticonvulsant drugs. [27][28][29][30][31][32][33][34] 1. Maximal Electroshock (MES) Seizure Model

Principle: This model induces a generalized tonic-clonic seizure by electrical stimulation of the brain. It is used to identify compounds that prevent seizure spread. [32][35] Materials:

-

Male Swiss albino mice or Wistar rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

Phthalazinone test compounds

-

Vehicle

-

Reference anticonvulsant drug (e.g., phenytoin)

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution

Procedure:

-

Drug Administration: Administer the test compound, vehicle, or reference drug.

-

Electrical Stimulation: At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes pre-treated with a saline-anesthetic solution. [32][35]3. Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection. [35]4. Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 (the dose that protects 50% of the animals).

2. Pentylenetetrazole (PTZ) Induced Seizure Model

Principle: This model uses a chemical convulsant, pentylenetetrazole (a GABA-A receptor antagonist), to induce clonic seizures. It is used to identify compounds that raise the seizure threshold. [29][30][36] Materials:

-

Male Swiss albino mice or Wistar rats

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice) [33]* Phthalazinone test compounds

-

Vehicle

-

Reference anticonvulsant drug (e.g., diazepam)

-

Observation chambers

Procedure:

-

Drug Administration: Administer the test compound, vehicle, or reference drug.

-

PTZ Administration: At the time of peak drug effect, administer PTZ subcutaneously or intraperitoneally. [36]3. Observation: Place the animal in an observation chamber and observe for the onset and severity of clonic seizures for a defined period (e.g., 30 minutes). [36]The absence of generalized clonic seizures is considered protection.

-

Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50.

Conclusion

The phthalazinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and anticonvulsant effects, underscore the importance of this heterocyclic core in the development of new therapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued exploration and optimization of phthalazinone-based compounds, with the ultimate goal of translating these promising molecules into clinically effective drugs.

References

- BenchChem. (2025). Application Notes and Protocols: Pentetrazol (PTZ) Kindling for Inducing Chronic Epilepsy in Mice.

- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.

- Hasabelnaby, S., Mohi El-Deen, E. M., & Goudah, A. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 14(3), 148–163.

- Ayyad, R. A., Sakr, H., & El-Gamal, K. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. American Journal of Organic Chemistry, 6(1), 29-38.

- Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

- Abdelgawad, M. A., et al. (2021). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1254-1268.

- Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.

- Kaur, M., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245.

- Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model.

- BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.

- Dhir, A. (2018). Pentylenetetrazole (PTZ) kindling mouse model. Journal of Visualized Experiments, (136), e57544.

- Bio-protocol. (2022). Assessment of carrageenan-induced paw oedema.

- Wang, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 685-694.

- El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9313.

- BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.

- Melior Discovery. (n.d.). Maximal Electroshock Seizure Model.

- El-Sayed, M. A. A., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 89, 103014.

- JOCPR. (2018).

- Zhang, H., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 151, 107556.

- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES)

- Inotiv. (n.d.).

- El-Adl, K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(31), 22003-22023.

- Terán, M. A., & Estévez, J. C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 163, 457-476.

- Hasabelnaby, S., Mohi El-Deen, E. M., & Goudah, A. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents.

- El-Gazzar, A. R. B. A., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700240.

- Singh, S., & Kumar, N. (2019). Brief Overview on Biological Potential of Various Substituted Phthalazine and Phthalazinone Analogues. Journal of Drug Delivery and Therapeutics, 9(1-s), 425-434.

- National Institute of Neurological Disorders and Stroke. (n.d.).

- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.

- Lüttjohann, A. (2013). Pentylenetetrazol kindling epilepsy model. Epilepsy Models, 139-147.

- Ayyad, R. A., Sakr, H., & El-Gamal, K. (2016). 4-(4-chlorophenyl)-(2H)-phthalazinone, AMPA-R, Anticonvulsant activity. Scientific & Academic Publishing.

- Goudah, A., & El-Gazzar, A. R. B. A. (2018). Design and Molecular modeling of some phthalazinone derivatives as PARP2 Inhibitors. International Journal of Pharmaceutical Sciences and Research, 9(10), 4145-4155.

- Loh, V. M., et al. (2005). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.

- Vila, N., & Terán, M. A. (2015). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform, 46(32).

- Wang, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage.

- Loram, L. C., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (54), e3060.

- Abdelgawad, M. A., et al. (2021). Structural similarities and pharmacophoric features of reported potent AMPA antagonists and our designed compounds specially 8, 10, 7a–b, and 3a as anticonvulsants.

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 12(8), 1-6.

- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.

- Georgiev, P., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(3), 437-443.

- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

- BenchChem. (2025). Application Notes and Protocols for Parp1-IN-12 In Vitro Cell Viability Assay.

- BMG LABTECH. (n.d.). PARP assay for inhibitors.

- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).

- Alam, M. S., et al. (2015). Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 246-253.

Sources

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmascitech.com [pharmascitech.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. journaljpri.com [journaljpri.com]

- 7. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Molecular modeling of some phthalazinone derivatives as PARP2 Inhibitors [repository.sustech.edu]

- 12. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2.7.1. Assessment of carrageenan-induced paw oedema [bio-protocol.org]

- 19. inotiv.com [inotiv.com]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives [article.sapub.org]

- 24. Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sapub.org [sapub.org]

- 26. researchgate.net [researchgate.net]

- 27. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 28. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. meliordiscovery.com [meliordiscovery.com]

- 30. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 31. meliordiscovery.com [meliordiscovery.com]

- 32. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 33. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 34. archepilepsy.org [archepilepsy.org]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 6-Chlorophthalazin-1-ol in Medicinal Chemistry: A Gateway to Modulating Key Biological Targets

Abstract

6-Chlorophthalazin-1-ol has emerged not as a direct therapeutic agent with a defined mechanism of action, but as a pivotal molecular scaffold in the field of drug discovery and medicinal chemistry. Its strategic importance lies in its versatile reactivity, enabling the synthesis of a diverse library of phthalazinone derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide delineates the role of 6-Chlorophthalazin-1-ol as a foundational building block. We will explore its chemical properties that facilitate the generation of novel bioactive compounds and delve into the established mechanisms of action of its key derivatives, which have shown promise in targeting enzymes and pathways implicated in cancer, neurodegenerative diseases, and inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.

Introduction: The Phthalazinone Core and the Versatility of 6-Chlorophthalazin-1-ol

The phthalazinone heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous bioactive compounds.[1][2] These molecules have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][3] Within this class, 6-Chlorophthalazin-1-ol (C₈H₅ClN₂O) stands out due to its unique structural features and reactivity.[4]

The presence of both a reactive chlorine atom and a hydroxyl group makes 6-Chlorophthalazin-1-ol an ideal starting material for chemical synthesis.[4] The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the hydroxyl group can undergo reactions such as esterification and etherification.[4] This chemical versatility is the cornerstone of its utility in constructing diverse molecular architectures with tailored biological activities.

Synthetic Utility and Derivatization Potential

The primary value of 6-Chlorophthalazin-1-ol lies in its role as a precursor for more complex molecules. The key reactions that enable the generation of diverse derivatives include:

-

Nucleophilic Substitution: The chlorine atom at the 6-position can be readily displaced by a variety of nucleophiles, such as amines, to yield substituted phthalazinone derivatives.[4] This reaction is fundamental to creating libraries of compounds for screening.

-

Cyclization Reactions: The phthalazinone core can be involved in cyclization reactions to form more intricate, fused heterocyclic systems, further expanding the chemical space for drug discovery.[4]

The following workflow illustrates the central role of 6-Chlorophthalazin-1-ol in synthesizing novel therapeutic candidates.

Caption: Synthetic pathways from 6-Chlorophthalazin-1-ol to diverse bioactive derivatives.

Mechanisms of Action of 6-Chlorophthalazin-1-ol Derivatives

While the direct biological activity of 6-Chlorophthalazin-1-ol is not well-defined, its derivatives have been shown to interact with several key biological targets. The following sections detail the mechanisms of action for some of the most promising classes of these derivatives.

Enzyme Inhibition: A Prominent Mode of Action

A significant number of phthalazinone derivatives exert their therapeutic effects through the inhibition of specific enzymes.

Derivatives of phthalazin-1(2H)-one have been designed and synthesized as novel cholinesterase inhibitors, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[5] These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6]

-

Mechanism: Molecular docking studies suggest that these derivatives can bind to the same active site as donepezil, a known AChE inhibitor.[5] The phthalazinone scaffold serves as a key structural element for interaction with the enzyme's active site.

Table 1: Cholinesterase Inhibitory Activity of Representative Phthalazin-1(2H)-one Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| 1f | AChE | Low micromolar |

| 1h | AChE | Sub-micromolar |

| 1j | AChE | Sub-micromolar |

| 1d | AChE & BuChE | Micromolar |

| Data synthesized from a study on donepezil analogues based on the phthalazin-1(2H)-one scaffold.[5] |

Certain aminophthalazine derivatives have been identified as inhibitors of key kinases involved in cell cycle progression and inflammatory signaling.[7]

-

p38 MAP Kinase: Inhibition of p38 MAP kinase is a target for anti-inflammatory therapies.

-

Aurora-A Kinase: As inhibitors of Aurora-A kinase, some derivatives show potential as anticancer agents by disrupting mitosis in cancer cells.[7]

Anticancer Activity

The anticancer properties of phthalazinone derivatives are a major area of investigation.[2][4] These compounds have demonstrated cytotoxicity against various cancer cell lines.

-

Mechanism: The precise mechanisms are likely varied and depend on the specific derivative. Potential mechanisms include the inhibition of kinases like Aurora-A, as mentioned above, and the induction of apoptosis.

A common method to evaluate the anticancer potential of these derivatives is the MTT assay.

-